Pachybasin

Overview

Description

Pachybasin is an anthraquinone.

9,10-Anthracenedione, 1-hydroxy-3-methyl- is a natural product found in Boeremia foveata, Monodictys, and other organisms with data available.

Mechanism of Action

Target of Action

Pachybasin primarily targets a variety of microorganisms. It exhibits antimicrobial activities against E. coli , B. subtilis , M. luteus , S. cerevisiae , C. albicans , A. niger , and A. flavus . These organisms play various roles in human health and disease, making this compound a potential candidate for therapeutic applications.

Biochemical Pathways

Given its broad antimicrobial activity, it is likely that this compound interferes with multiple pathways essential for the survival and proliferation of the targeted microorganisms .

Result of Action

This compound’s antimicrobial action results in the inhibition of growth of the targeted microorganisms . This could potentially lead to a decrease in the severity of infections caused by these organisms.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity. For instance, in aquatic environments, this compound has been shown to have embryotoxic effects on zebrafish . Therefore, the environmental context is an important consideration in the application of this compound.

Biochemical Analysis

Biochemical Properties

Pachybasin has been found to exhibit antimicrobial activities against a range of organisms including E. coli, B. subtilis, M. luteus, S. cerevisiae, C. albicans, A. niger, and A. flavus

Cellular Effects

It has been suggested that this compound may have antimicrobial activities, which could influence cell function .

Temporal Effects in Laboratory Settings

In a study, it was found that there were no significant general toxicities presented in the this compound-treated adult male mice. The embryo-toxicity in aquatic biota should be taken into consideration during bioagricultural agent application .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, it was found that with either 5 or 20 mg kg–1 this compound i.p. injection, mice behavioral responses such as motor coordination, spontaneous locomotor activity, or nociceptive pain were not influenced .

Properties

IUPAC Name |

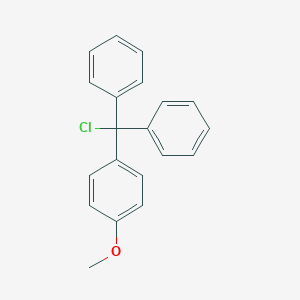

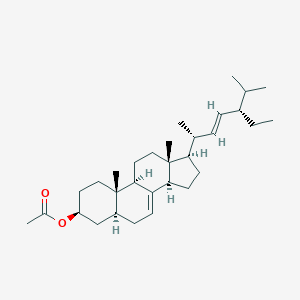

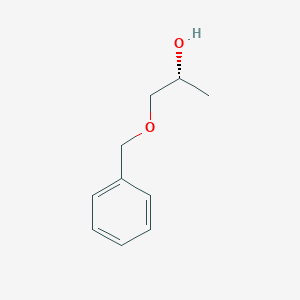

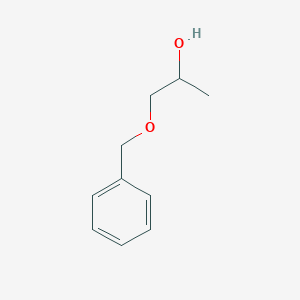

1-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHWNNJNTNLCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180177 | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-78-2 | |

| Record name | Pachybasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACHYBASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9FS8QF9ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pachybasin exert its antifungal effects?

A1: While the exact mechanism remains unclear, studies suggest this compound might interfere with fungal growth and development. Research on Blumeria graminis f. sp. hordei, the causal agent of barley powdery mildew, shows that this compound can directly inhibit conidial germination and appressorium formation in a dose-dependent manner []. This suggests that this compound might target fungal structures essential for infection and colonization.

Q2: Does this compound influence the behavior of Trichoderma harzianum?

A2: Yes, research indicates that this compound, along with another anthraquinone, emodin, can increase the mycoparasitic coiling behavior of T. harzianum around both Rhizoctonia solani hyphae and synthetic fibers []. This coiling is believed to be part of T. harzianum's mycoparasitic mechanism, suggesting this compound might play a role in enhancing its biocontrol potential.

Q3: What is the role of cAMP signaling in this compound's effect on Trichoderma harzianum?

A3: Studies demonstrate that this compound significantly increases the intracellular cAMP levels in T. harzianum []. This increase correlates with enhanced mycoparasitic coiling. Furthermore, using a cAMP inhibitor diminished the effect of this compound on T. harzianum coiling, suggesting that this compound mediates its influence on mycoparasitic coiling via cAMP signaling pathways [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H10O3, and its molecular weight is 238.24 g/mol.

Q5: Is there any information available regarding the stability and compatibility of this compound under various conditions or in different formulations?

A5: The provided research papers primarily focus on this compound's biological activity and isolation. Detailed information about its stability, material compatibility, and performance in various formulations is limited in these studies.

Q6: Does this compound exhibit any catalytic properties?

A6: The available research primarily focuses on the biological activity of this compound, particularly its antifungal properties. There is no information available regarding any potential catalytic properties or applications of this compound in the provided research papers.

Q7: Is there any research on computational chemistry, SAR, or stability and formulation of this compound?

A7: While these aspects are crucial for understanding a compound's potential for development and application, the provided research papers mainly focus on this compound's isolation, identification, and biological activities. Further investigations are needed to explore these areas.

Q8: What information is available on the environmental impact, analytical techniques, and potential for developing this compound as a biocontrol agent?

A8: The research papers primarily focus on this compound's isolation, identification, and biological activity. Information regarding its environmental impact, degradation, and analytical techniques for large-scale production and application is limited. While this compound shows potential as a biocontrol agent [, , ], further research is needed to address these aspects and develop sustainable and environmentally friendly applications.

Q9: Which fungi are known to produce this compound?

A9: this compound has been isolated from various fungi, including:

- Trichoderma harzianum [, , ]

- Trichoderma aureoviride []

- Coelomycetes AFKR-18 []

- Ascochyta lentis [, , ]

- Neodidymelliopsis sp. []

- Phoma foveata [, , , ]

- Monodictys sp. [, ]

- Ganoderma tsugae [, ]

Q10: Does the amount of this compound produced vary between different fungal species?

A10: Yes, the amount of this compound produced can differ significantly between fungal species and even between different strains of the same species [, ]. For example, Phoma foveata produces this compound as a major pigment [], while in other species, it might be a minor secondary metabolite.

Q11: Are there alternative sources of this compound besides fungi?

A11: While fungi are the primary natural source of this compound, research also explores synthetic approaches for its production. These include Diels-Alder reactions utilizing various starting materials like 6-alkoxy-2-pyrones and naphthoquinones [, , , ].

Q12: What is the primary biological activity reported for this compound?

A12: this compound exhibits potent antifungal activity against various plant pathogenic fungi, including rusts and powdery mildews []. This activity has been demonstrated in both in vitro assays and in planta experiments, suggesting its potential as a biocontrol agent [, ].

Q13: Does this compound show activity against bacteria?

A13: While this compound is primarily known for its antifungal properties, some studies suggest it might possess moderate antibacterial activity as well. For instance, this compound exhibited activity against Staphylococcus aureus and Bacillus subtilis [].

Q14: Has this compound demonstrated any other biological activities besides antimicrobial effects?

A14: Yes, research suggests that this compound might have other biological activities. Studies show it can inhibit root elongation in cress (Lepidium sativum) and reduce chlorophyll content in Lemna minor [], indicating potential herbicidal properties. Furthermore, this compound has been investigated for its potential in enhancing memory activity in mice models [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)